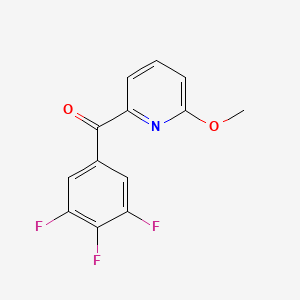

6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine

Descripción

Propiedades

IUPAC Name |

(6-methoxypyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c1-19-11-4-2-3-10(17-11)13(18)7-5-8(14)12(16)9(15)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGHTNDTWOOSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205231 | |

| Record name | (6-Methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-57-3 | |

| Record name | (6-Methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxypyridine and 3,4,5-trifluorobenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 6-methoxypyridine is reacted with 3,4,5-trifluorobenzoyl chloride in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms in the trifluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Products include this compound aldehyde or carboxylic acid derivatives.

Reduction: The major product is this compound alcohol.

Substitution: Substituted derivatives of this compound with various nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine as a promising candidate in cancer therapy. Research indicates that derivatives of pyridine compounds can exhibit significant inhibitory effects on various cancer cell lines. For instance, certain analogs have shown potent activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. These compounds demonstrated inhibition rates ranging from 40% to over 64% at concentrations as low as 5 µg/ml, suggesting a strong potential for further development in anticancer drug discovery .

Mechanism of Action

The mechanism behind the anticancer properties is often linked to the inhibition of specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Agrochemicals

Insecticidal Properties

this compound derivatives have also been evaluated for their insecticidal activity. Studies have reported moderate to high insecticidal effects against pests such as Spodoptera frugiperda and Mythimna separata. At concentrations of 500 µg/ml, some derivatives exhibited mortality rates exceeding 80%, indicating their potential as effective agricultural pesticides .

Fungal Inhibition

In addition to insecticidal properties, these compounds have shown antifungal activity against various plant pathogens. For example, certain derivatives demonstrated significant inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, which are known to cause severe crop losses. The observed antifungal activity suggests that these compounds could be developed into fungicides for agricultural use .

Materials Science

Fluorinated Compounds in Material Synthesis

The incorporation of trifluoromethyl groups into organic molecules like this compound can enhance their thermal stability and mechanical properties. Research indicates that fluorinated compounds often exhibit improved resistance to degradation under environmental stressors, making them suitable for use in advanced materials such as coatings and polymers .

Case Study 1: Anticancer Applications

A study published in a peer-reviewed journal evaluated a series of pyridine derivatives for their anticancer efficacy. Among these, one derivative of this compound exhibited an IC50 value of 4.0 nM against PI3Kα, indicating potent inhibitory activity that could be harnessed for developing new cancer therapies .

Case Study 2: Agricultural Use

In an agricultural context, a field trial was conducted to assess the efficacy of a formulation containing the compound against common pests. The results showed a significant reduction in pest populations compared to untreated controls, underscoring the compound's potential as an environmentally friendly pesticide alternative .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine involves its interaction with specific molecular targets. The trifluorobenzoyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Key Differences :

- Methoxy vs. Methyl Groups : The 6-methoxy group in the target compound creates a stronger electron-donating effect compared to methyl groups, influencing nucleophilic aromatic substitution reactivity.

Electronic and Spectroscopic Properties

The 15N NMR chemical shift of 6-methoxy-2-(4-methylphenyl)pyridine (−121.5 ppm in CD₂Cl₂) demonstrates the electron-withdrawing effect of the 2-aryl group and electron-donating methoxy group at position 6. In contrast, 2-benzoylpyridine (a simpler analog) shows a δ¹⁵N of −60.3 ppm in DMSO-d₆, highlighting how fluorine substitution and methoxy positioning significantly modulate electronic environments.

Actividad Biológica

6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a 3,4,5-trifluorobenzoyl moiety. Its chemical formula is C13H9F3N2O, with the following structural characteristics:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Methoxy Group : A -OCH₃ group that enhances solubility and may influence biological activity.

- Trifluorobenzoyl Group : A benzoyl group with three fluorine atoms that can affect the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has shown promising results in reducing tumor volume in various in vitro models .

- P-glycoprotein Modulation : The compound has been investigated for its ability to modulate P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance. In vitro assays demonstrated that it could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity .

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in drug metabolism, which could lead to increased efficacy of co-administered drugs .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Modulation of Drug Transporters : By affecting the function of transport proteins like P-gp, it could enhance the bioavailability of other drugs.

- Cellular Pathway Alteration : It may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

In Vitro Studies

A study demonstrated that this compound exhibited significant inhibition (23% at 2.5 μM) against specific cancer cell lines . This suggests its potential as a lead compound for further development in cancer therapy.

Case Studies

- Case Study on Drug Resistance : In a study involving SW620/Ad300 drug-resistant cell lines, the compound was shown to increase intracellular levels of paclitaxel significantly. This was attributed to its ability to inhibit P-gp-mediated efflux .

- Toxicological Assessments : Toxicological evaluations indicated that while the compound has promising therapeutic potential, careful consideration of its safety profile is necessary. Acute toxicity studies revealed no significant adverse effects at therapeutic doses .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Pyridine with methoxy and trifluorobenzoyl groups | Anticancer; P-gp modulation |

| 5-Chloro-6-isopropyl-2-oxo-pyridine | Pyridine with chloro and isopropyl groups | Antimicrobial; anti-inflammatory |

| 6-Isopropyl-2-oxo-pyridine | Pyridine with isopropyl group | Limited anticancer activity |

Q & A

Q. What synthetic strategies are recommended for preparing 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine?

- Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. A plausible route includes:

Core Pyridine Modification : Start with 6-methoxypyridine. Introduce the benzoyl group at position 2 via coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acid intermediates) or Friedel-Crafts acylation.

Fluorination : Achieve 3,4,5-trifluorination on the benzoyl moiety using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation. Reaction progress should be monitored via TLC (Rf analysis) or HPLC (retention time ~15–20 min, C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (δ 8.5–8.7 ppm for pyridine protons, δ 6.8–7.2 ppm for fluorinated benzoyl), ¹⁹F NMR (distinct peaks for meta/para fluorines), and ¹³C NMR (carbonyl C=O at ~165 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected ~316.05 g/mol).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Thermal Stability : TGA (decomposition onset >200°C) and DSC (melting point ~150–160°C) to assess suitability for high-temperature applications .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock), ethanol, or aqueous buffers (pH 4–9). Use sonication or co-solvents (e.g., PEG-400) for stubborn compounds.

- Stability Protocols :

Short-term : Store at –20°C in anhydrous DMSO.

Long-term : Lyophilize and store under inert gas (N₂/Ar).

In-use Stability : Monitor degradation via HPLC after 24h in assay media (e.g., DMEM + 10% FBS) .

Advanced Research Questions

Q. How can QSAR models guide the optimization of bioactivity for this compound?

- Methodological Answer :

- Parameterization : Calculate descriptors (logP, polar surface area, H-bond acceptors/donors) using software like MOE or Schrödinger.

- Model Development : Corrogate structural features (e.g., fluorine substitution pattern, methoxy position) with activity data (e.g., IC₅₀ values from kinase assays).

- Validation : Cross-validate with leave-one-out (LOO) or external test sets. Use molecular docking (AutoDock Vina) to predict binding modes to targets (e.g., EGFR kinase) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

Replicate Assays : Standardize conditions (cell lines, incubation time, serum content).

Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., de-fluorinated derivatives).

Structural Analog Comparison : Test analogs (e.g., 3,5-difluoro vs. 3,4,5-trifluoro variants) to isolate substituent effects.

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .

Q. How can molecular interaction mechanisms with biological targets be elucidated?

- Methodological Answer :

- In Silico Studies : Perform molecular dynamics simulations (GROMACS) to assess binding stability. Analyze hydrogen bonding (e.g., benzoyl carbonyl with catalytic lysine).

- In Vitro Profiling : Use SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd rates).

- Structural Biology : Co-crystallize with target proteins (e.g., cytochrome P450) and solve structures via X-ray diffraction (2.0 Å resolution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.